molecular formula C10H16O2 B13282707 3-(But-3-en-2-yl)oxane-3-carbaldehyde

3-(But-3-en-2-yl)oxane-3-carbaldehyde

Cat. No.: B13282707
M. Wt: 168.23 g/mol
InChI Key: WMVIEVGYHSRTCO-UHFFFAOYSA-N
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Description

3-(But-3-en-2-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of an oxane ring substituted with a butenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-2-yl)oxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butenyl-substituted alcohol with an aldehyde in the presence of an acid catalyst to form the oxane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-2-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace the butenyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted oxane derivatives

Scientific Research Applications

3-(But-3-en-2-yl)oxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(But-3-en-2-yl)oxane-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxane ring provides structural stability and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Similar structure with an oxirane ring instead of an oxane ring.

    2,3-Epoxy-geranial: Contains an epoxide ring and an aldehyde group, similar in reactivity but different in structure.

Uniqueness

3-(But-3-en-2-yl)oxane-3-carbaldehyde is unique due to its combination of an oxane ring and a butenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-(But-3-en-2-yl)oxane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O₂, characterized by an oxane ring with an aldehyde functional group. Its structure suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, a review highlighted various aldehydes' activities against bacteria such as E. coli and S. aureus, demonstrating zones of inhibition ranging from 10 mm to 30 mm depending on the concentration used .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Concentration (mg/mL)
Compound AE. coli255
Compound BS. aureus205
3-(But-3-en-2-yl)oxane...E. coliTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been documented. Research indicates that aldehydes can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The inhibition of COX enzymes results in decreased production of prostaglandins, thereby reducing inflammation.

Table 2: Inhibition of COX Enzymes by Aldehydes

CompoundCOX Inhibition (%)Reference
Compound A75
Compound B60
3-(But-3-en-2-yl)oxane...TBDTBD

Antitumor Activity

Emerging evidence suggests that compounds with similar structures possess antitumor properties. For instance, studies have indicated that certain aldehydes can induce apoptosis in cancer cells through the activation of specific pathways . The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cell death in malignant cells.

Case Study: Antitumor Effects
A recent study evaluated the effects of a series of aldehydes on various cancer cell lines, including breast and prostate cancer cells. The results showed significant cytotoxic effects with IC₅₀ values ranging from 10 µM to 50 µM for different compounds .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-but-3-en-2-yloxane-3-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-3-9(2)10(7-11)5-4-6-12-8-10/h3,7,9H,1,4-6,8H2,2H3

InChI Key

WMVIEVGYHSRTCO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1(CCCOC1)C=O

Origin of Product

United States

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